2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine dihydrochloride is a dopamine-derived guanidine alkaloid derivative. [] It is structurally similar to dopargimine, a natural product isolated from a Didemnidae tunicate. [] This compound has been synthesized and evaluated for its biological activities, particularly its potential as a modulator of neuronal receptors and its antiviral properties. []
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine dihydrochloride is a chemical compound derived from the tetrahydroisoquinoline scaffold, which is known for its diverse biological activities. This compound features a dimethoxy substitution on the isoquinoline ring and an ethylamine side chain, contributing to its pharmacological potential. It belongs to a class of compounds that have been studied for various therapeutic applications, particularly in the fields of oncology and neuropharmacology.
The compound can be synthesized through various chemical reactions involving tetrahydroisoquinoline derivatives. The synthetic pathways often utilize starting materials such as substituted anilines and acyl chlorides, employing techniques like Bischler–Nepieralski cyclization and reductive amination to construct the desired molecular structure .
This compound is classified as an alkaloid due to its nitrogen-containing structure and is specifically categorized under isoquinoline derivatives. Its structural complexity allows it to interact with various biological targets, particularly sigma receptors, which are implicated in cancer biology and neuropharmacology .
The synthesis of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine dihydrochloride can be achieved through several methods:
The synthesis often requires careful control of reaction conditions including temperature, solvent choice (commonly dichloromethane or acetonitrile), and base selection (such as triethylamine or potassium carbonate) to optimize yields and selectivity .
The molecular formula of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine dihydrochloride is CHClNO. The compound features:
Key physical properties include:
The compound can undergo various chemical reactions typical for amines and isoquinolines:
Reactions are typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion and purity .
The mechanism of action for 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine dihydrochloride primarily involves its interaction with sigma receptors. These receptors play crucial roles in cellular signaling pathways related to cancer proliferation and neuroprotection.
Studies have shown that compounds similar to this one exhibit high affinities for sigma-2 receptors, which are overexpressed in various cancer cells but minimally present in normal tissues . This selectivity makes them promising candidates for targeted cancer therapies.
The primary applications of 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine dihydrochloride include:
This compound exemplifies the ongoing research efforts into isoquinoline derivatives as valuable tools in medicinal chemistry and pharmacology.
The tetrahydroisoquinoline (THIQ) nucleus constitutes a privileged scaffold in medicinal chemistry due to its structural resemblance to endogenous neurotransmitters and adaptability for receptor targeting. This fused bicyclic system features a benzene ring annulated to a piperidine-like structure, conferring conformational rigidity while permitting stereoelectronic modulation essential for bioactivity. In 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethan-1-amine dihydrochloride (CAS 160446-15-1; free base MW: 236.31 g/mol [10]), the partially saturated quinolizidine system adopts a boat-chair conformation that optimally positions pharmacophoric elements for receptor engagement [4]. Proton NMR studies confirm protonation occurs preferentially at the aliphatic nitrogen (N2), generating a cationic center crucial for ionic interactions with biological targets [8]. This core architecture serves as a structural mimic of dopamine, enabling exploitation of monoaminergic pathways while resisting enzymatic degradation due to C1 methylation – a key advantage over natural catecholamines [4] [8].
Table 1: Fundamental Structural Properties of the THIQ Core
Structural Feature | Biofunctional Implication | Experimental Evidence |
---|---|---|
Rigid Bicyclic Framework | Preorganizes ligand for receptor complementarity | X-ray crystallography of analogs [4] |
Aliphatic Tertiary Nitrogen | Protonation at physiological pH enables salt bridge formation | pKa ≈ 9.42 (predicted) [10] |
Planar Aromatic Domain | Facilitates π-stacking with aromatic residues in binding pockets | Molecular modeling studies [4] [6] |
Chiral Center at C1 | Stereoselective receptor recognition (S-enantiomer preferred for sigma-1) [7] | Enantiomeric resolution studies |
The synthetic versatility of this scaffold enables diverse functionalization strategies. Pomeranz-Fritsch-Bobbitt cyclization remains the gold standard for constructing enantiopure THIQs, as demonstrated in the stereoselective synthesis of (–)-6,7-dimethoxy-THIQ-1-carboxylic acid . Alternative routes include Bischler-Napieralski cyclization/reduction sequences, though these often face limitations with electron-deficient precursors [6]. The THIQ core’s metabolic stability is enhanced by methoxy substitutions, which protect against catechol-O-methyltransferase (COMT)-mediated deactivation – a significant improvement over unsubstituted catechol-containing neuroactive agents [8].
The 6,7-dimethoxy substitution pattern represents a critical determinant of molecular recognition across biological targets. Electronic and steric factors converge to optimize binding: the electron-donating methoxy groups enhance π-electron density in the aromatic ring, strengthening cation-π interactions with protonated receptor residues, while their steric bulk creates a complementary fit within hydrophobic subpockets [4] [6]. Structure-activity relationship (SAR) studies of THIQ-based orexin-1 receptor (OX1) antagonists reveal stringent steric requirements at position 7. Systematic evaluation demonstrates maximal OX1 antagonism (Ke = 23.7 nM) with linear alkoxy chains up to hexyloxy, while bulkier cyclohexylmethyl derivatives abolish activity [6]. Heteroatom incorporation (e.g., 7-(2-methoxyethoxy)) diminishes potency, suggesting hydrophobic interactions dominate over hydrogen bonding [4].
Table 2: Positional Effects of 6,7-Substitution on OX1 Receptor Affinity
Position | Substituent | OX1 Ke (nM) | OX1/OX2 Selectivity | Key Observation |
---|---|---|---|---|
7-OH | Hydroxy | >1000 | None | Baseline activity |
7-OCH₃ | Methoxy | 119 | ~68-fold | Improved potency vs unsubstituted [4] |
7-OCH₂CF₃ | Trifluoroethoxy | 89 | >100-fold | Enhanced selectivity with electron-withdrawing group |
7-O(CH₂)₅CH₃ | Hexyloxy | 15 | >500-fold | Optimal chain length for hydrophobic extension |
6-OCH₃/7-H | Monosubstituted | >1000 | None | Dramatic potency loss |
Notably, the 7-position demonstrates remarkable tolerance for extended hydrophobic groups, with pyridylmethyl analogs exhibiting enhanced OX1 affinity over benzyl derivatives [4]. This suggests accessory binding regions adjacent to the primary aromatic contact zone. In contrast, 6-substituted analogs lacking the 7-methoxy group show drastically reduced activity (>1000 nM Ke), confirming the indispensable nature of the 7-methoxy for orienting the scaffold [6]. Computational mapping of OX1 reveals a subpocket accommodating the 7-alkoxy extension, with the dimethoxy motif serving as an electron-rich "molecular anchor" through van der Waals contacts with Val135, Leu194, and Tyr318 [4]. The dihydrochloride salt formulation enhances solubility (25 mg/mL in 1N NaOH-methanol [8]) while preserving the electronic configuration essential for receptor engagement.
The 2-aminoethyl side chain represents a versatile pharmacophoric element whose modification profoundly influences target selectivity and functional potency. In the parent compound (C₁₃H₂₀N₂O₂·2HCl, MW 309.23 g/mol [1] [2]), the ethylamine moiety exists as a dihydrochloride salt, protonating to form a cationic terminus that mimics the ethylammonium group of neurotransmitters like dopamine and norepinephrine. SAR investigations in OX1 antagonists demonstrate that extending this side chain via amide formation significantly enhances receptor affinity. Optimal activity emerges with N-benzylacetamide derivatives (e.g., RTIOX-276, Ke = 8.3 nM [6]), where the benzyl group engages in π-stacking with His344 within OX1 [4].
Table 3: Biological Impact of Ethylamine Side Chain Modifications
Modification Type | Example Structure | Ke OX1 (nM) | Target Application | Key Advantage |
---|---|---|---|---|
Free primary amine | H₂N-CH₂-CH₂- THIQ | 427 | Sigma receptor ligands [7] | Enhanced blood-brain barrier penetration |
N-Benzylacetamide | PhCH₂NHC(O)CH₂- THIQ | 23.7 | OX1 antagonists [6] | Improved receptor occupancy duration |
Triazolopyridinyl thioether | Triazole-S-CH₂C(O)- THIQ | Not reported | Differentiation inhibitors [9] | Potential epigenetic modulation |
Pyridylmethyl extension | 2-Pyridyl-CH₂NHC(O)CH₂- THIQ | 89 | OX1 antagonists [4] | Enhanced selectivity vs OX2 |
The amine’s flexibility allows diverse bioisosteric replacements: conversion to thioether-linked heterocycles (e.g., [1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl ethanone derivatives [9]) introduces hydrogen bond acceptor capacity while maintaining the critical 11-13 atom distance between the THIQ nitrogen and terminal pharmacophore observed in potent OX1 antagonists [4]. The dihydrochloride salt’s physicochemical properties (predicted pKa 9.42 [10]) ensure near-complete protonation at physiological pH, enhancing solubility and membrane permeability via paracellular transport. Molecular dynamics simulations reveal that the ethylamine linker enables optimal vectorial orientation of the terminal pharmacophore toward accessory binding regions, with C2-C3 bond rotation sampling multiple low-energy conformers compatible with receptor binding [4] [9].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0